4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
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Overview
Description
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, a pyrrolidinone moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate typically involves multiple steps. One common method starts with the protection of the amino acid using the Fmoc group. The tert-butyl ester is then introduced, followed by the coupling of the pyrrolidinone moiety. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the desired ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Coupling Reactions: DCC and NHS are frequently used as coupling reagents.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Deprotected amino acids.
Coupling Reactions: Peptides and amides.
Scientific Research Applications
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs and other bioactive molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as biocompatibility and biodegradability.
Biochemistry: Utilized in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate primarily involves its role as a protecting group and intermediate in organic synthesis. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. The tert-butyl ester and pyrrolidinone moieties facilitate the formation of stable intermediates, allowing for efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar compounds include other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-lysine.
tert-Butyl esters: Compounds like tert-butyl glycine and tert-butyl alanine share the tert-butyl ester functionality.
Pyrrolidinone derivatives: Other pyrrolidinone-containing compounds, such as N-hydroxysuccinimide esters, exhibit similar reactivity.
Uniqueness
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate is unique due to its combination of protecting groups and functional moieties, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions and its applications in various fields highlight its significance in scientific research .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFRTKCROFJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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